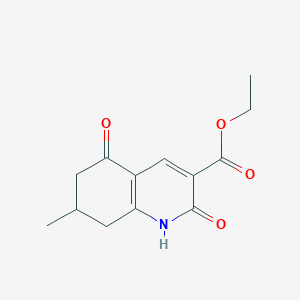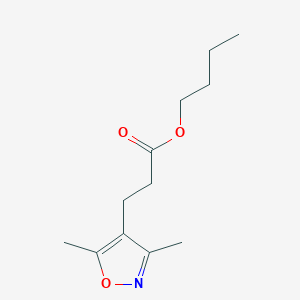![molecular formula C22H26Cl2N2O4S B4846756 N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide](/img/structure/B4846756.png)
N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide
Übersicht
Beschreibung
N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide, also known as AZD-5363, is a small molecule inhibitor of the protein kinase B (PKB/Akt) pathway. This compound has shown potential in the treatment of various types of cancer, including breast, prostate, and ovarian cancer.
Wirkmechanismus
N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide inhibits the protein kinase B (PKB/Akt) pathway, which is a key signaling pathway involved in cell survival, proliferation, and metabolism. Specifically, N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide inhibits the activity of the Akt kinase, which is a downstream effector of the phosphatidylinositol 3-kinase (PI3K) pathway. Inhibition of the Akt pathway leads to decreased cell survival and proliferation, and increased apoptosis.
Biochemical and Physiological Effects:
N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide has been shown to have several biochemical and physiological effects in cancer cells. Inhibition of the Akt pathway leads to decreased phosphorylation of downstream targets, such as glycogen synthase kinase 3 beta (GSK3β) and mammalian target of rapamycin (mTOR). This results in decreased protein synthesis, cell growth, and survival. Additionally, N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide is its specificity for the Akt pathway, which reduces the risk of off-target effects. Additionally, N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide is its potential toxicity, which can limit its use in clinical trials.
Zukünftige Richtungen
There are several future directions for the research and development of N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide. One area of focus is the identification of biomarkers that can predict response to N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide treatment. Additionally, combination therapies with N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide and other targeted therapies or immunotherapies are being explored. Finally, the development of more potent and selective Akt inhibitors is an ongoing area of research.
Wissenschaftliche Forschungsanwendungen
N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer. In vitro studies have shown that N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide inhibits tumor growth and metastasis in mouse models of breast, prostate, and ovarian cancer.
Eigenschaften
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26Cl2N2O4S/c1-2-20(30-21-15-16(23)7-12-19(21)24)22(27)25-17-8-10-18(11-9-17)31(28,29)26-13-5-3-4-6-14-26/h7-12,15,20H,2-6,13-14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIYZMYJTYKXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2)OC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-methoxyphenyl)-8-methyl-7-[2-(4-methyl-1-piperazinyl)ethoxy]-4H-chromen-4-one](/img/structure/B4846676.png)
![2-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B4846680.png)
![3-bromo-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4846684.png)
![4-({[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4846685.png)
![N-(2-methoxybenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4846686.png)
![N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4846702.png)
![1-[(4-ethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4846726.png)
![{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B4846730.png)
![8-(3-ethoxy-4-isopropoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4846736.png)

![N-methyl-2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B4846753.png)
![4-methoxy-N-({4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4846765.png)

![N-[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]glycine hydrochloride](/img/structure/B4846777.png)